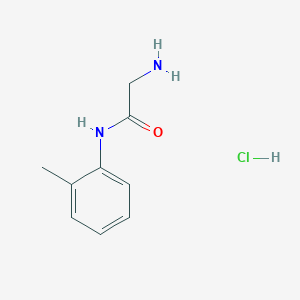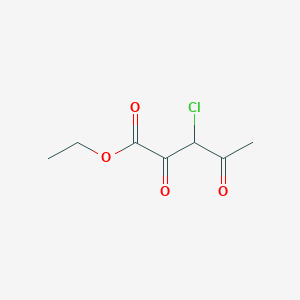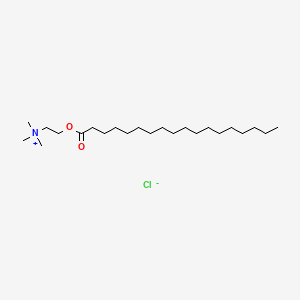
2-Amino-N-(2-methylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Studies
- Metabolism in Liver Microsomes : Chloroacetamide herbicides, related structurally to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, are metabolized in rat and human liver microsomes. Studies have shown the metabolism of these compounds involves complex pathways, possibly leading to carcinogenic products. The human liver microsomes can metabolize acetochlor to CMEPA, a compound structurally related to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride (Coleman et al., 2000).
Chemical Synthesis and Optimization
- Optimization in Drug Synthesis : The chemoselective acetylation of 2-aminophenol, a precursor to compounds like 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, is a critical step in the synthesis of antimalarial drugs. The optimization of this process, using different acyl donors and reaction conditions, has been extensively studied (Magadum & Yadav, 2018).
Environmental Impact and Degradation
- Biodegradation of Related Herbicides : Research has explored the biodegradation of acetochlor, a chloroacetamide herbicide structurally similar to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride. The studies focus on the N-deethoxymethylation step, which is crucial in acetochlor biodegradation, potentially relevant for environmental impact assessments (Wang et al., 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of compounds similar to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride has been analyzed, providing insights into molecular conformations and supramolecular assembly. This information is vital for understanding the physical and chemical properties of these compounds (Gowda et al., 2007).
Pharmacological Studies
- Potential in Drug Development : Studies have been conducted on derivatives of N-(2-hydroxyphenyl)acetamide, a compound structurally related to 2-Amino-N-(2-methylphenyl)acetamide hydrochloride, indicating their potential use in medicinal chemistry, such as for anticonvulsant and pain-attenuating properties (King et al., 2011).
Propriétés
IUPAC Name |
2-amino-N-(2-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-4-2-3-5-8(7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVZMOKERYTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)










